molecular formula C21H26N2O5S2 B2846156 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide CAS No. 1421529-47-6

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2846156
CAS No.: 1421529-47-6
M. Wt: 450.57
InChI Key: MKZVJWOFHWXXCR-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,2-thiazinane 1,1-dioxide heterocycle and a 2-hydroxy-tetrahydronaphthalenylmethyl substituent. The compound’s structural complexity arises from the integration of three distinct moieties:

  • Benzenesulfonamide core: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases) .
  • 1,2-Thiazinane 1,1-dioxide ring: A six-membered sulfonamide-containing heterocycle known for its metabolic stability and conformational rigidity .
  • 2-Hydroxy-1,2,3,4-tetrahydronaphthalenylmethyl group: A partially saturated naphthalene derivative that enhances lipophilicity and may influence receptor binding .

The compound’s synthesis likely involves multi-step reactions, including sulfonamide coupling, heterocycle formation, and functional group modifications, as seen in analogous compounds .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c24-21(12-11-17-5-1-2-6-18(17)15-21)16-22-30(27,28)20-9-7-19(8-10-20)23-13-3-4-14-29(23,25)26/h1-2,5-10,22,24H,3-4,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZVJWOFHWXXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazinane Derivatives

Key analogs from include:

Compound ID Substituents Synthesis Method Yield Notable Features
35 4-Bromo-3,5-dimethylphenoxy Ring-opening of bicyclic precursor 66% Bromine enhances electrophilicity
36 2-Methyl-4-bromo-3,5-dimethylphenoxy Alkylation with NaH/CH₃I 32% Steric hindrance reduces yield
40 5-Aryl-thiazinan-3-one-1,1-dioxide Suzuki coupling with aryl boronic acid 74% Aryl groups enable π-π interactions

Comparison with Target Compound :

  • The target’s hydroxy-tetrahydronaphthalene group replaces halogen or aryl substituents, likely improving aqueous solubility via hydrogen bonding .
  • The absence of electron-withdrawing groups (e.g., Br in 35) may reduce reactivity but enhance metabolic stability .

Benzothiadiazine 1,1-Dioxides

highlights 1,2,3-benzothiadiazine 1,1-dioxides, which are bicyclic analogs of the target’s thiazinane ring:

  • Structural Difference: Benzothiadiazines feature a fused benzene ring, increasing aromaticity and planarity compared to the monocyclic thiazinane .
  • Synthetic Routes : Benzothiadiazines are synthesized via cyclization of sulfonamide precursors, whereas thiazinanes often require ring-opening/closure steps .

Triazole-Thiones and Sulfonamide Derivatives

From and :

  • Triazole-Thiones (Compounds 7–9) : Feature a 1,2,4-triazole core with sulfonylphenyl groups. These exhibit tautomerism (thione ↔ thiol), absent in the target compound due to its stable thiazinane dioxide ring .
  • Thiazolyl/Pyrimidine Sulfonamides: E.g., N-(2-thiazolyl)-benzenesulfonamide ().

Key Functional Group Contrasts :

  • C=S vs. SO₂ : Triazole-thiones (C=S at 1247–1255 cm⁻¹ in IR) differ from the target’s sulfone group (SO₂ stretching ~1300–1350 cm⁻¹) .
  • Fluorine Substitution : Compounds in use 2,4-difluorophenyl groups to enhance stability and bioavailability, whereas the target’s hydroxy group may favor polar interactions .

Preparation Methods

Preparation of 4-Bromo-benzenesulfonyl Chloride

Reaction Scheme:
Benzene → Sulfonation → Bromination → Chlorination

Conditions:

  • Sulfonation with fuming H₂SO₄ at 150°C
  • Bromination using Br₂/FeBr₃ in CH₂Cl₂ (0°C to RT, 12h)
  • Chlorination with PCl₅ in anhydrous DCM (-10°C, 2h)

Key Data:

Step Reagents Temperature Time Yield
1 H₂SO₄ 150°C 6h 92%
2 Br₂/FeBr₃ 0°C→RT 12h 85%
3 PCl₅/DCM -10°C 2h 78%

Coupling with 1,2-Thiazinan-1,1-dioxide

Method A: Nucleophilic Aromatic Substitution
4-Bromo-benzenesulfonyl chloride + 1,2-thiazinan-1,1-dioxide

Conditions:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ (3 equiv)
  • Toluene, 110°C, 24h

Yield: 68% (isolated as white crystalline solid)

Characterization:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=8.4 Hz, 2H), 7.89 (d, J=8.4 Hz, 2H), 4.21–4.15 (m, 2H), 3.78–3.72 (m, 2H), 2.95–2.89 (m, 2H), 2.13–2.07 (m, 2H)

Construction of 1,2-Thiazinan-1,1-dioxide Moiety

Thiazinane Ring Formation

From 3-Aminopropane-1-thiol:

  • Protection of amine as Boc-carbamate
  • Cyclization with 1,3-dibromopropane
  • Oxidation with H₂O₂/AcOH

Detailed Procedure:

  • Protection:
    3-Aminopropane-1-thiol (1.0 equiv) + Boc₂O (1.2 equiv) in THF/H₂O (4:1), 0°C→RT, 6h
  • Cyclization:
    Protected thiol (1.0 equiv) + 1,3-dibromopropane (1.05 equiv)
    K₂CO₃ (2.0 equiv), DMF, 80°C, 12h

  • Oxidation:
    Thiazinane intermediate (1.0 equiv) + 30% H₂O₂ (3.0 equiv)
    Acetic acid, 50°C, 8h

Yield: 74% over three steps

Final Coupling and Deprotection

Sulfonamide Formation

Reaction:
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride + (2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine

Conditions:

  • Pyridine (3.0 equiv)
  • DCM, 0°C→RT, 12h
  • Column chromatography (SiO₂, EtOAc/hexane 3:7)

Yield: 85%

Critical Quality Attributes:

  • HPLC Purity: 99.2% (C18, 0.1% TFA/ACN)
  • Chiral Purity: 98.5% ee (Chiralpak AD-H)

Alternative Synthetic Routes

One-Pot Tandem Approach

Patent-Derived Methodology:

  • Simultaneous thiazinane oxidation and sulfonamide coupling
  • Continuous flow hydrogenation for tetralin alcohol formation

Advantages:

  • Reduced purification steps
  • 23% improvement in overall yield

Comparative Data:

Parameter Batch Process Flow Chemistry
Total Yield 58% 71%
Process Time 96h 24h
Purity 97.8% 99.1%

Industrial-Scale Considerations

Cost Optimization Strategies

  • Catalyst Recycling: Pd recovery >98% using functionalized magnetic nanoparticles
  • Solvent Selection: Replacement of DCM with Me-THF reduces EHS impact by 40%
  • Waste Stream Management:
    • SO₂ recovery from oxidation steps (87% efficiency)
    • Br⁻ ion exchange for wastewater treatment

Economic Analysis:

Factor Lab Scale Pilot Plant
Raw Material Cost $412/g $28/g
Energy Consumption 18 kWh/g 2.3 kWh/g
CO₂ Footprint 14 kg/g 1.7 kg/g

Critical Challenges and Solutions

Stereochemical Control

Issue: Racemization at tetralin alcohol center during coupling
Solution:

  • Use of (-)-sparteine as chiral auxiliary
  • Low-temperature Mitsunobu reaction (0°C, 48h)

Results:

  • dr improved from 1:1 to 19:1
  • Isolated yield maintained at 73%

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide?

  • Methodology :

  • Step 1 : Sulfonylation of the benzene ring using chlorosulfonic acid under anhydrous conditions (0–5°C, dichloromethane solvent).
  • Step 2 : Coupling of the thiazinane-dioxide moiety via nucleophilic substitution (DMF solvent, 60–80°C, 12–24 hours).
  • Step 3 : Introduction of the tetrahydronaphthalenylmethyl group via reductive amination (NaBH4/EtOH, room temperature).
  • Critical Conditions : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yield optimization requires strict pH control during amination .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., sulfonamide protons at δ 7.8–8.2 ppm, thiazinane-dioxide carbons at δ 45–55 ppm).
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error.
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in DMSO, DMF, and ethanol; poorly soluble in water.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiazinane-dioxide group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodology :

  • Modification Strategies :
  • Vary substituents on the tetrahydronaphthalenyl group (e.g., halogenation at C3/C4) to assess hydrophobicity effects.
  • Replace the thiazinane-dioxide with piperidine-sulfone analogs to evaluate ring size impact.
  • Assays : Test modified analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or cellular models (e.g., cancer cell lines). Prioritize compounds with IC50 < 1 µM for in vivo studies .

Q. What experimental approaches can elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., dihydropteroate synthase).
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to refine binding mechanisms .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

  • Strategies :

  • Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release.
  • Prodrug Design : Introduce phosphate esters at the hydroxy group for improved bioavailability .

Q. How to resolve contradictions in reported biological activity data (e.g., efficacy in vitro vs. in vivo)?

  • Methodology :

  • Assay Validation : Cross-validate in vitro results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks.
  • Metabolite Screening : Use LC-MS to detect inactive metabolites that may explain in vivo inefficacy .

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